molecular formula C18H19NO5S B2791179 methyl (2Z)-3-anilino-2-[(4-ethoxyphenyl)sulfonyl]acrylate CAS No. 1327174-34-4

methyl (2Z)-3-anilino-2-[(4-ethoxyphenyl)sulfonyl]acrylate

Cat. No.: B2791179
CAS No.: 1327174-34-4
M. Wt: 361.41
InChI Key: DPRBIASLYMNEEM-LGMDPLHJSA-N
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Description

Methyl (2Z)-3-anilino-2-[(4-ethoxyphenyl)sulfonyl]acrylate is a versatile chemical compound known for its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2Z)-3-anilino-2-[(4-ethoxyphenyl)sulfonyl]acrylate typically involves the reaction of aniline with methyl (2Z)-3-bromo-2-[(4-ethoxyphenyl)sulfonyl]acrylate under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl (2Z)-3-anilino-2-[(4-ethoxyphenyl)sulfonyl]acrylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aniline group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound .

Scientific Research Applications

Methyl (2Z)-3-anilino-2-[(4-ethoxyphenyl)sulfonyl]acrylate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of methyl (2Z)-3-anilino-2-[(4-ethoxyphenyl)sulfonyl]acrylate involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl (2Z)-3-anilino-2-[(4-ethoxyphenyl)sulfonyl]acrylate include:

  • Methyl (2Z)-3-[(4-ethoxyphenyl)amino]-2-[(4-ethylphenyl)sulfonyl]acrylate
  • Methyl (2Z)-2-[(4-ethoxyphenyl)sulfonyl]-3-[(4-ethylphenyl)amino]acrylate

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups, which confer unique reactivity and interaction profiles. This makes it particularly valuable in applications where precise molecular interactions are required.

Properties

IUPAC Name

methyl (Z)-3-anilino-2-(4-ethoxyphenyl)sulfonylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO5S/c1-3-24-15-9-11-16(12-10-15)25(21,22)17(18(20)23-2)13-19-14-7-5-4-6-8-14/h4-13,19H,3H2,1-2H3/b17-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPRBIASLYMNEEM-LGMDPLHJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)/C(=C\NC2=CC=CC=C2)/C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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